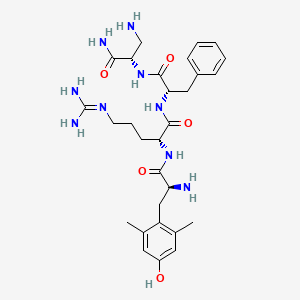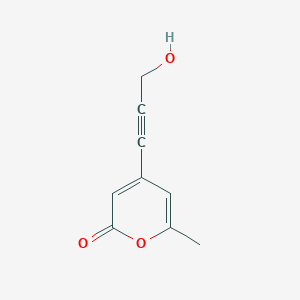![molecular formula C16H23O3P B15168303 Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate CAS No. 639516-93-1](/img/structure/B15168303.png)
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate is a chemical compound with the molecular formula C₁₆H₂₃O₃P and a molecular mass of 294.14 g/mol This compound is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with a hex-1-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne and aryl halide under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives of the phenyl ring.
科学的研究の応用
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new chemical bonds and structures. The presence of the phosphonate group allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .
類似化合物との比較
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate can be compared with other similar compounds, such as:
Diethyl ethynylphosphonate: Similar in structure but lacks the phenyl ring substitution.
Diethyl benzylphosphonate: Contains a benzyl group instead of the hex-1-yn-1-yl group.
Diethyl phenylphosphonate: Lacks the alkyne substitution on the phenyl ring.
特性
CAS番号 |
639516-93-1 |
|---|---|
分子式 |
C16H23O3P |
分子量 |
294.32 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-2-hex-1-ynylbenzene |
InChI |
InChI=1S/C16H23O3P/c1-4-7-8-9-12-15-13-10-11-14-16(15)20(17,18-5-2)19-6-3/h10-11,13-14H,4-8H2,1-3H3 |
InChIキー |
JKBWDUGKQLTERH-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC1=CC=CC=C1P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)


![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B15168252.png)


![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)

![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)

